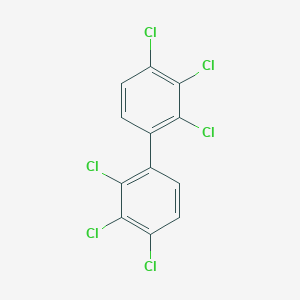

2,2',3,3',4,4'-Hexachlorobiphenyl

Übersicht

Beschreibung

2,2’,3,3’,4,4’-Hexachlorobiphenyl is an organic chemical compound belonging to the group of polychlorinated biphenyls (PCBs). These compounds were widely used in various industrial applications, including as dielectric fluids in transformers and capacitors, until their production was banned in 1979 due to environmental and health concerns . The IUPAC name for 2,2’,3,3’,4,4’-hexachlorobiphenyl is 1,2,3-trichloro-4-(2,3,4-trichlorophenyl) benzene, and its molecular formula is C12H4Cl6 .

Wirkmechanismus

Target of Action

2,2’,3,3’,4,4’-Hexachlorobiphenyl, also known as Aroclor 1260 , is a polychlorinated biphenyl (PCB) that primarily targets the dopaminergic system . It has been shown to inhibit dopamine uptake in rat synaptosomes and decrease the dopamine content in cells in culture .

Mode of Action

The compound interacts with its targets by inhibiting the vesicular monoamine transporter (VMAT) . This inhibition leads to a decrease in dopamine content in rat synaptosomes . It also regulates the circadian clock by inhibiting the basal and circadian expression of the core circadian component PER1 .

Biochemical Pathways

The affected biochemical pathways primarily involve the dopaminergic system . The inhibition of VMAT leads to a decrease in dopamine content, which can affect various downstream effects related to dopamine signaling .

Pharmacokinetics

It is known that the compound is a light yellow, soft, sticky resin with a boiling point of 385-420 °c . Its solubility in water is very low, which may impact its bioavailability .

Result of Action

The molecular and cellular effects of 2,2’,3,3’,4,4’-Hexachlorobiphenyl’s action primarily involve changes in the dopaminergic system . The inhibition of VMAT and the subsequent decrease in dopamine content can lead to various effects on dopamine signaling . In addition, the compound’s ability to inhibit the expression of PER1 can affect the regulation of the circadian clock .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2,2’,3,3’,4,4’-Hexachlorobiphenyl. For example, the compound was formerly used in electrical transformers, hydraulic fluids, and synthetic resins, and it can still be found in these environments today . Its stability and efficacy in these environments can be influenced by factors such as temperature and the presence of other chemicals .

Wissenschaftliche Forschungsanwendungen

2,2’,3,3’,4,4’-Hexachlorobiphenyl has been extensively studied for its environmental impact and toxicological effects. It is used as a reference compound in environmental analysis to monitor PCB contamination in soil, water, and biological samples . In biology and medicine, it is used to study the mechanisms of toxicity and the effects of long-term exposure to PCBs on human health . Additionally, it has applications in the development of analytical methods for detecting and quantifying PCBs in various matrices .

Biochemische Analyse

Biochemical Properties

The IUPAC name of 2,2’,3,3’,4,4’-Hexachlorobiphenyl is 1,2,3-trichloro-4-(2,3,4-trichlorophenyl) benzene . It is found in air, soil, mammals, and marine animals

Cellular Effects

Polychlorinated biphenyls (PCBs), the group of compounds it belongs to, have been associated with neurodevelopmental disorders

Molecular Mechanism

Some studies suggest that PCBs may affect cellular targets implicated in neurotoxicity

Temporal Effects in Laboratory Settings

It has a biological half-life of 436.52 days , indicating that it persists in the environment for a long time

Dosage Effects in Animal Models

A study on rats showed no apparent clinical signs of toxicity following dietary exposure to a related compound, 2,2’,3,3’,4,4’-hexachlorobiphenyl (PCB 128), for 13 weeks

Metabolic Pathways

Some studies suggest that PCBs may be metabolized by cytochrome P450 enzymes

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’,3,3’,4,4’-hexachlorobiphenyl typically involves the chlorination of biphenyl. The process requires specific reaction conditions, including the presence of a catalyst such as iron or aluminum chloride, and the use of chlorine gas. The reaction is carried out under controlled temperature and pressure to ensure the selective chlorination of the biphenyl molecule .

Industrial Production Methods

Industrial production of 2,2’,3,3’,4,4’-hexachlorobiphenyl followed similar synthetic routes but on a larger scale. The process involved the continuous chlorination of biphenyl in large reactors, with careful monitoring of reaction conditions to achieve the desired degree of chlorination. The final product was then purified and used in various applications, including as a plasticizer in synthetic resins and as a component in hydraulic fluids .

Analyse Chemischer Reaktionen

Types of Reactions

2,2’,3,3’,4,4’-Hexachlorobiphenyl undergoes several types of chemical reactions, including:

Oxidation: This reaction can lead to the formation of hydroxylated derivatives.

Reduction: This reaction can result in the removal of chlorine atoms.

Substitution: This reaction involves the replacement of chlorine atoms with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include strong oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like sodium hydroxide for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions include hydroxylated biphenyls, dechlorinated biphenyls, and substituted biphenyls with various functional groups. These products can have different physical and chemical properties compared to the parent compound .

Vergleich Mit ähnlichen Verbindungen

2,2’,3,3’,4,4’-Hexachlorobiphenyl is one of many polychlorinated biphenyls, each with different degrees of chlorination and substitution patterns. Similar compounds include:

2,2’,3,3’,5,5’-Hexachlorobiphenyl: Another hexachlorinated biphenyl with different chlorine substitution positions.

2,2’,4,4’,5,5’-Hexachlorobiphenyl: Known for its higher persistence in the environment.

2,2’,3,4,4’,5,5’-Heptachlorobiphenyl: A heptachlorinated biphenyl with additional chlorine atoms.

The uniqueness of 2,2’,3,3’,4,4’-hexachlorobiphenyl lies in its specific chlorination pattern, which influences its physical and chemical properties, as well as its biological activity .

Biologische Aktivität

2,2',3,3',4,4'-Hexachlorobiphenyl (often abbreviated as HCB) is a member of the polychlorinated biphenyl (PCB) family, which has been extensively studied due to its environmental persistence and potential health risks. This article explores its biological activity, including its mechanisms of action, toxicological effects, and implications for human health and ecosystems.

- Molecular Formula : C₁₂H₄Cl₆

- Structure : Comprises two phenyl rings with six chlorine atoms substituted at various positions.

- Physical State : Light yellow, viscous liquid or solid at room temperature.

- Boiling Point : 385-420 °C

- Half-life : Approximately 436.52 days in biological systems .

Mechanisms of Biological Activity

HCB exhibits significant biological activity primarily through endocrine disruption and potential carcinogenic effects. Its mechanisms include:

- Endocrine Disruption : HCB can alter thyroid hormone production and interact with estrogen receptors. This interaction can affect reproductive health and developmental processes in various organisms .

- Oxidative Stress : Exposure to HCB has been linked to increased oxidative stress, leading to cellular injury and proliferation. This suggests a potential role in tumor promotion through mechanisms that disrupt cellular communication pathways .

- Neurotoxicity : Studies indicate that HCB may influence neurotransmitter levels and neurobehavioral outcomes in animal models. For instance, perinatal exposure has been associated with deficits in dopaminergic systems in developing mice .

Toxicological Findings

Research has documented various toxicological effects associated with HCB exposure:

- Reproductive Toxicity : In reproductive studies on mink and other animals, higher chlorinated PCBs like HCB were found to be significantly more toxic than their less chlorinated counterparts. For example, exposure led to malformations such as cleft palates and renal defects in offspring .

- Carcinogenic Potential : Classified as a type B2 carcinogen by the IRIS database, studies have shown that HCB can promote tumor growth in laboratory animals, although human data remains inconclusive .

- Metabolism and Bioaccumulation : HCB tends to bioaccumulate in adipose tissues, with studies indicating that a majority of the compound is retained in fat rather than being excreted or metabolized effectively .

Case Studies and Research Findings

Several studies have highlighted the biological activity of HCB:

- A study on rats exposed to varying doses of HCB noted increased liver enzyme activity but did not observe acute toxic effects at lower doses. However, higher doses were linked to significant increases in liver weight and alterations in metabolic processes .

- Research involving pigeons injected with Aroclor 1260 (a PCB mixture containing HCB) resulted in mortality within 120 hours post-exposure, underscoring the compound's acute toxicity .

Data Table: Toxicological Profiles of Related Compounds

| Compound Name | Chlorine Substitution Pattern | Toxicological Profile |

|---|---|---|

| This compound | 6 Chlorines | Endocrine disruptor; possible carcinogen |

| 2,3,3',4',5,6-Hexachlorobiphenyl | 6 Chlorines | Endocrine disruptor; linked to oxidative stress |

| 2,2',4,4',5,5'-Hexachlorobiphenyl | 6 Chlorines | Similar endocrine effects; potential reproductive toxicity |

Eigenschaften

IUPAC Name |

1,2,3-trichloro-4-(2,3,4-trichlorophenyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H4Cl6/c13-7-3-1-5(9(15)11(7)17)6-2-4-8(14)12(18)10(6)16/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTAGRXWGMYTPBY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1C2=C(C(=C(C=C2)Cl)Cl)Cl)Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H4Cl6 | |

| Record name | 2,2',3,3',4,4'-Hexachlorobiphenyl | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/2,2%27,3,3%27,4,4%27-Hexachlorobiphenyl | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50858932 | |

| Record name | 2,2',3,3',4,4'-Hexachlorobiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50858932 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

360.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38380-07-3, 11096-82-5 | |

| Record name | PCB 128 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=38380-07-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Aroclor 1260 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0011096825 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,3,4,2',3',4'-Hexachlorobiphenyl | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038380073 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,2',3,3',4,4'-Hexachlorobiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50858932 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3,4,2',3',4'-Hexachlorobiphenyl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,2',3,3',4,4'-HEXACHLOROBIPHENYL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PJ11O9J71Y | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.